molecular formula C10H14N2O3S2 B2694971 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1396794-24-3

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2694971
CAS No.: 1396794-24-3
M. Wt: 274.35
InChI Key: OEHMEINLEQFKRB-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate. Sulfonamide-containing compounds are known for their antibacterial and anti-inflammatory properties, making this compound a potential lead for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
  • 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride
  • 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride

Uniqueness

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrrolidinone moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-2-8-3-4-10(16-8)17(14,15)12-7-5-9(13)11-6-7/h3-4,7,12H,2,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHMEINLEQFKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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